7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyrido-oxazine core structure with a fluorine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable fluorinated aldehyde, followed by cyclization with an appropriate reagent to form the oxazine ring .
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through appropriate purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazine ring or the fluorine substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the fluorine position .
Scientific Research Applications
7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The fluorine atom and the oxazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features but different properties and applications.
Piritrexim: A synthetic antifolate with a pyrido-oxazine core, used for its antitumor properties.
Uniqueness
7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it distinct from other similar compounds and provides it with unique applications in various fields .
Properties
CAS No. |
1822633-41-9 |
---|---|
Molecular Formula |
C7H5FN2O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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